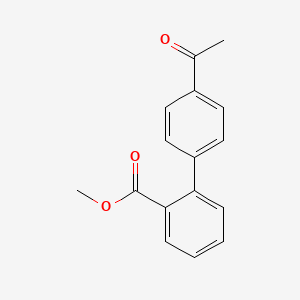
4'-Acetyl-biphenyl-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetyl group at the 4’ position and a carboxylic acid methyl ester group at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4’-acetylbiphenyl with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4’-Acetyl-biphenyl-2-carboxylic acid.
Reduction: 4’-Acetyl-biphenyl-2-carbinol.
Substitution: 4’-Nitro-biphenyl-2-carboxylic acid methyl ester (in the case of nitration).
Scientific Research Applications
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methyl-biphenyl-2-carboxylic acid methyl ester
- 4’-Nitro-biphenyl-2-carboxylic acid methyl ester
- 4’-Hydroxy-biphenyl-2-carboxylic acid methyl ester
Uniqueness
4’-Acetyl-biphenyl-2-carboxylic acid methyl ester is unique due to the presence of both an acetyl group and a carboxylic acid methyl ester group on the biphenyl structure
Properties
CAS No. |
148651-41-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 2-(4-acetylphenyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
UVCLBHZGBZPGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















